6-Chloro-3,4-diphenylcoumarin

CYP2A6 inhibition Drug metabolism Nicotine pharmacology

Researchers requiring a clean CYP2A6 chemical probe often face off-target liabilities with non-selective inhibitors like methoxsalen. This halogenated 3,4-diphenylcoumarin provides a validated solution: • CYP2A6 IC50 = 130 nM, with 23-fold selectivity over CYP2B6 and CYP2C9 (IC50 = 3,000 nM each). • Avoids CYP3A4 confounding inhibition, enabling unambiguous DDI screening and nicotine metabolism studies. Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for procurement confidence.

Molecular Formula C21H13ClO2
Molecular Weight 332.8 g/mol
CAS No. 263364-81-4
Cat. No. B3041214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-diphenylcoumarin
CAS263364-81-4
Molecular FormulaC21H13ClO2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H13ClO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H
InChIKeyIBCQODPONNYOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-diphenylcoumarin: Chemical Identity & Profile


6-Chloro-3,4-diphenylcoumarin (CAS: 263364-81-4) is a synthetic halogenated coumarin derivative with the molecular formula C21H13ClO2 and a molecular weight of 332.78 g/mol . As a member of the 3,4-diphenylcoumarin subclass, this compound features a chlorine substituent at the 6-position of the coumarin core—a structural modification known to influence cytochrome P450 (CYP) enzyme inhibition potency and selectivity [1]. The compound is primarily recognized for its inhibitory activity against human CYP2A6, with documented IC50 values in the nanomolar range [1].

1 CYP2A6 pathway inhibition study fit for nicotine metabolism, nitrosamine activation, and DDI research
2 Isoform-selectivity assay context with documented window over CYP2B6 and CYP2C9
3 Halogenated 3,4-diphenylcoumarin tool compound for structure-activity relationship (SAR) studies

6-Chloro-3,4-diphenylcoumarin: Why Analogs Cannot Substitute


Generic substitution of 6-chloro-3,4-diphenylcoumarin with other coumarin derivatives is scientifically invalid due to pronounced isoform selectivity profiles that vary dramatically with subtle structural modifications. While many coumarin-based CYP2A6 inhibitors such as methoxsalen also exhibit substantial off-target inhibition of CYP3A4—creating confounding drug-drug interaction liabilities—the 6-chloro substitution pattern confers a distinct selectivity window [1]. BindingDB data demonstrates that this compound achieves nanomolar CYP2A6 inhibition (IC50 = 130 nM) while exhibiting approximately 23-fold lower potency against CYP2B6 and CYP2C9 (IC50 = 3,000 nM each) [2]. Furthermore, the 3,4-diphenyl framework itself differs fundamentally from mono-substituted or unsubstituted coumarins in terms of steric bulk and π-stacking capacity, which directly impacts enzyme active site accommodation [1]. These structure-activity relationship (SAR) divergences mean that procurement of a closely related analog—such as 3,4-diphenylcoumarin (lacking the 6-chloro group) or 6-methoxycoumarin—will not replicate the target engagement profile of the chlorinated derivative and may introduce uncharacterized selectivity confounds.

6-Chloro substitution critical: Lack of 6-chloro group (as in 3,4-diphenylcoumarin) may shift isoform selectivity profile and reduce CYP2A6 engagement.
3,4-Diphenyl framework required: Mono-phenyl or unsubstituted coumarins cannot replicate active-site accommodation and steric interactions.
Do not substitute with methoxsalen: Unlike this compound, methoxsalen inhibits CYP3A4, introducing confounding off-target effects in DDI screens.

6-Chloro-3,4-diphenylcoumarin: Quantitative Comparison Evidence


CYP2A6 Inhibitory Potency Comparison

6-Chloro-3,4-diphenylcoumarin demonstrates potent CYP2A6 inhibition with an IC50 of 130 nM in human liver microsomes [1]. This potency is comparable to that of 5-methoxycoumarin (IC50 = 130 nM) and superior to 6-methoxycoumarin (IC50 = 640 nM), as reported in a comparative study of coumarin-based CYP2A6 inhibitors [2]. Importantly, the compound exhibits an IC50 approximately 3.6-fold lower (more potent) than methoxsalen (IC50 = 470 nM), a clinically established but non-selective CYP2A6 inhibitor [2].

CYP2A6 Potency
Reported
IC50 130 nM (target) vs 5-Methoxycoumarin 130 nM, 6-Methoxycoumarin 640 nM, Methoxsalen 470 nM
Supports CYP2A6 inhibitor selection context
Human liver microsomes; coumarin 7-hydroxylation assay
CYP2A6 inhibition Drug metabolism Nicotine pharmacology

CYP Isoform Selectivity Profile

6-Chloro-3,4-diphenylcoumarin exhibits a distinct selectivity profile across CYP isoforms, with an IC50 of 130 nM for CYP2A6 versus 3,000 nM for both CYP2B6 and CYP2C9—representing a 23-fold selectivity window [1]. This selectivity profile contrasts with methoxsalen, a widely used coumarin-based CYP2A6 inhibitor that also potently inhibits CYP3A4, introducing substantial drug-drug interaction risks [2]. The 3,4-diphenyl substitution pattern is associated with CYP2A6 selectivity, whereas the 6-chloro group contributes to potency enhancement [2].

Isoform Selectivity
Reported
23.1-fold selectivity for CYP2A6 over CYP2B6 / CYP2C9
Supports isoform-selectivity assay context
IC50 130 nM (CYP2A6) vs 3,000 nM (CYP2B6/CYP2C9)
CYP isoform selectivity Drug-drug interactions Enzyme inhibition profiling

Structural Determinants of CYP2A6 Inhibition

The combination of a 6-chloro substituent with a 3,4-diphenyl framework distinguishes 6-chloro-3,4-diphenylcoumarin from other coumarin-based CYP2A6 inhibitors. Studies on coumarin SAR indicate that substitutions at the C-3 and C-4 positions are critical for biological activity, while halogenation at the 6-position enhances enzyme inhibitory potency [1]. The 3,4-diphenyl configuration enables π-π stacking interactions within the CYP2A6 active site that are not achievable with mono-substituted or unsubstituted coumarin cores .

Structural SAR
Class-level
6-chloro + 3,4-diphenyl combination linked to potency and selectivity
Class-level SAR supports structural attribution
Data to verify; based on coumarin SAR class inference
Structure-activity relationship Coumarin SAR CYP2A6 pharmacophore

6-Chloro-3,4-diphenylcoumarin: Research Applications


Nicotine Metabolism Studies

This compound is suitable as a selective chemical probe for CYP2A6 inhibition in nicotine metabolism and smoking cessation research. CYP2A6 is the primary enzyme responsible for nicotine C-oxidation, and inhibition of this pathway is a validated strategy for reducing nicotine clearance [1]. 6-Chloro-3,4-diphenylcoumarin offers an IC50 of 130 nM against CYP2A6 with a 23-fold selectivity window over CYP2B6 and CYP2C9 [2], minimizing confounding effects from off-target CYP inhibition that plague less selective inhibitors like methoxsalen.

In Vitro DDI Screening Panels

6-Chloro-3,4-diphenylcoumarin can be employed as a reference CYP2A6 inhibitor in pharmaceutical DDI screening panels. Its characterized isoform selectivity profile (CYP2A6 IC50 = 130 nM; CYP2B6 IC50 = 3,000 nM; CYP2C9 IC50 = 3,000 nM) provides a benchmark for assessing test compound interactions with CYP2A6 relative to other major drug-metabolizing CYP isoforms [1]. The compound's selectivity contrasts with methoxsalen, which inhibits both CYP2A6 and CYP3A4 and therefore cannot serve as a clean CYP2A6-specific control [2].

Nitrosamine Activation & Chemoprevention

CYP2A6 metabolically activates tobacco-specific nitrosamines such as NNK and NNN to carcinogenic intermediates [1]. 6-Chloro-3,4-diphenylcoumarin, with its potent CYP2A6 inhibition (IC50 = 130 nM) [2], can be utilized in in vitro models investigating the role of CYP2A6 in procarcinogen activation and in screening for chemopreventive agents that target this pathway. The compound's nanomolar potency makes it appropriate for cellular assays where maintaining effective target engagement at low concentrations is required.

Coumarin SAR Studies

As a halogenated 3,4-diphenylcoumarin derivative, this compound serves as a valuable reference point in SAR campaigns aimed at optimizing CYP2A6 inhibitor selectivity and potency. The 6-chloro substitution on the 3,4-diphenyl framework represents a defined structural modification whose effects on CYP inhibition can be benchmarked against unsubstituted 3,4-diphenylcoumarin and other substituted analogs [1]. This enables rational design of next-generation selective CYP2A6 inhibitors with improved pharmacological profiles.

Application
Selection Property
Validation Focus
CYP2A6 pathway inhibition studies
Isoform selectivity profile review
CYP2A6-dependent nicotine metabolism endpoint
CYP inhibition screening panels
Selectivity over CYP2B6/CYP2C9 context
Off-target CYP engagement review
Procarcinogen activation research
Nanomolar potency context
CYP2A6-mediated nitrosamine metabolism
Coumarin SAR campaigns
6-chloro + 3,4-diphenyl modification
CYP2A6 inhibition potency comparison

Technical Documentation Hub

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45 linked technical documents
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